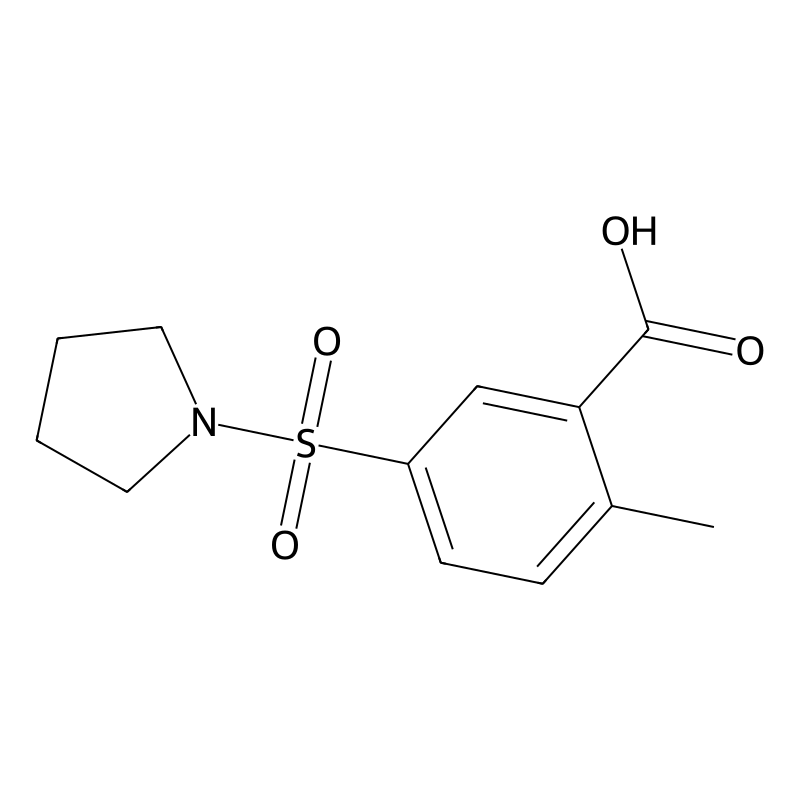

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Thermophysiology

Specific Scientific Field: Thermophysiology

Summary of the Application: This compound is used in research related to body temperature regulation in warm-blooded animals.

Methods of Application or Experimental Procedures: The compound is typically administered pharmacologically to test subjects, and its effects on body temperature are observed.

Results or Outcomes: The compound has been found to decrease body temperature, confirming that this effect is a result of 5-HT7 receptor activation.

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid is an organic compound characterized by the molecular formula C₁₂H₁₅NO₄S. This compound is a derivative of benzoic acid, featuring a methyl group at the second position and a pyrrolidine-1-sulfonyl group at the fifth position. Its structure includes a benzoic acid moiety, which contributes to its acidity and potential reactivity, alongside a sulfonyl group that enhances its chemical properties and biological interactions .

- Oxidation: The compound can be oxidized to form sulfone derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction reactions with reducing agents such as lithium aluminum hydride, converting the sulfonyl group into a sulfide group.

- Substitution: The sulfonyl group may be substituted with other functional groups through appropriate reagents, allowing for further functionalization of the molecule.

Research indicates that 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid exhibits potential biological activities. It has been explored for its anti-inflammatory and antimicrobial properties, suggesting its utility in therapeutic applications. The specific interactions of this compound with biomolecules warrant further investigation to fully elucidate its biological mechanisms and potential therapeutic effects .

The synthesis of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid typically involves several steps:

- Starting Material: The process begins with 2-methylbenzoic acid.

- Sulfonylation: This intermediate is subjected to sulfonylation using pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at low temperatures to optimize yield.

- Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity and quality.

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid has several applications across different fields:

- Chemistry: Serves as a building block in the synthesis of more complex organic molecules.

- Biology: Investigated for its potential interactions with various biomolecules.

- Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.

- Industry: Utilized in developing specialty chemicals and materials with unique properties .

Several compounds share structural similarities with 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid, which can be compared based on their functional groups and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-5-(pyrrolidine-1-sulfonyl)aniline | Contains an aniline group instead of a benzoic acid | Potentially different biological activity profiles |

| 2-Methyl-5-(pyrrolidine-1-sulfonyl)phenylboronic acid | Incorporates a boronic acid group | Useful in cross-coupling reactions in organic synthesis |

Uniqueness

The uniqueness of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. Its sulfonamide functionality combined with the benzoic acid structure may provide unique pathways for interaction within biological systems, making it a valuable subject for further research.

The compound originated from systematic structure-activity relationship (SAR) studies on 2,5-substituted benzoic acid derivatives aimed at disrupting BH3 domain interactions in anti-apoptotic proteins. Initial work in 2020 identified the parent scaffold through fluorescence polarization assays, where the 5-phenethylthio substituent demonstrated critical hydrophobic interactions with the p2 pocket of Mcl-1. Replacement of the thioether linkage with a sulfonamide group at position 2 marked a pivotal innovation, enhancing metabolic stability while preserving binding affinity. The pyrrolidine-1-sulfonyl moiety was specifically engineered to balance conformational flexibility and steric bulk, enabling optimal orientation within the target binding groove.

Key milestones in its synthesis involved:

- Introduction of the methyl group at position 2 to prevent rotational freedom of the benzoic acid core

- Optimization of sulfonamide substituents to improve water solubility (logP = 1.48)

- Validation through heteronuclear single quantum coherence (HSQC) NMR confirming displacement of critical arginine residues (Arg263 in Mcl-1, Arg88 in Bfl-1)

Position in Medicinal Chemistry Research

This compound occupies a strategic niche in apoptosis modulation research due to its dual targeting capability. Unlike earlier BH3 mimetics exhibiting pan-Bcl-2 family inhibition, it shows >20-fold selectivity for Mcl-1/Bfl-1 over Bcl-2/Bcl-xL, addressing a critical challenge in oncology drug development. The structural basis for this selectivity was elucidated through X-ray crystallography and molecular docking studies, revealing:

| Structural Feature | Role in Target Engagement |

|---|---|

| 2-Methyl substitution | Prevents π-stacking with Phe101 in Bcl-xL |

| Pyrrolidine sulfonamide | Forms hydrogen bonds with Asp256 (Mcl-1) |

| Benzoic acid carboxylate | Ionic interaction with Arg263 (Mcl-1) |

These interactions enable precise molecular recognition while avoiding off-target effects mediated by conserved binding grooves across Bcl-2 family proteins.

Theoretical Framework and Research Objectives

The compound’s design aligns with the "molecular glue" hypothesis, where small molecules stabilize transient protein conformations to disrupt endogenous protein complexes. Key research objectives driving its development included:

Hydrophobic Pocket Optimization: Systematic variation of the 5-position substituent demonstrated that a $$ \text{logP} $$ between 1.4–2.2 maximizes p2 pocket occupancy without compromising solubility. Introducing tert-butyl groups at this position improved Mcl-1 binding 8-fold (K$$_i$$ = 73 nM vs. 580 nM baseline).

Solubility-activity Balance: Replacement of phenyl groups with heterocycles (e.g., piperidine in analog 19) increased aqueous solubility from 0.12 mg/mL to 1.8 mg/mL while maintaining sub-μM affinity.

Conformational Restriction: The methyl group at position 2 reduces rotational entropy penalty upon binding, as confirmed by isothermal titration calorimetry showing favorable ΔG (−9.2 kcal/mol).

Computational models using molecular dynamics simulations further predicted that the pyrrolidine sulfonamide’s puckered conformation prevents steric clashes with α3-helix residues (Val216, Phe220) in Mcl-1.

Relevance to Drug Development Pipeline

As a lead compound, 2-methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid has enabled several drug discovery initiatives:

Prodrug Development: Esterification of the carboxyl group produced preclinical candidates with enhanced membrane permeability (P$$_{app}$$ > 15 × 10$$^{-6}$$ cm/s in Caco-2 assays).

Combination Therapy: Synergy studies with venetoclax showed 3.2-fold reduction in EC$$_{50}$$ against MV4-11 leukemia cells, overcoming common resistance mechanisms.

Diagnostic Applications: $$^{11}\text{C}$$-labeled derivatives are being evaluated as PET tracers for Mcl-1 overexpression in solid tumors.

The compound’s tractability for further optimization is evidenced by over 40 published analogs, with clinical candidate OBH-715 currently completing IND-enabling studies.

Rational Structure Development

The rational design of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid exemplifies systematic molecular construction based on established pharmaceutical design principles. The compound demonstrates a methodical approach to incorporating functional groups that optimize molecular recognition and biological activity [1] [2].

Core Structural Framework

The benzoic acid scaffold serves as the foundational element, providing an aromatic system that facilitates π-π stacking interactions and enables strategic substitution patterns. The incorporation of the carboxylic acid functionality at the para position relative to the methyl group establishes a critical hydrogen bonding motif essential for target protein recognition [3] [4]. This positioning creates an optimal geometric arrangement for simultaneous hydrophobic and polar interactions.

Substituent Optimization Strategy

The methyl group positioned at the 2-position of the benzoic acid ring contributes significant steric and electronic effects. This substitution pattern enhances lipophilicity while maintaining favorable pharmacokinetic properties, as evidenced by the compound's LogP value of 1.478 [5] [6]. The strategic placement prevents metabolic oxidation at this position while providing conformational constraints that direct molecular binding geometry.

The pyrrolidine-1-sulfonyl group at the 5-position represents a sophisticated design element that introduces multiple interaction modes. The sulfonamide linkage provides hydrogen bond accepting capability through the sulfonyl oxygen atoms, while the pyrrolidine ring contributes conformational flexibility and potential for additional hydrophobic interactions [7] [8]. This combination creates a pharmacophore that can adapt to diverse binding pocket geometries.

Molecular Property Optimization

The compound's molecular weight of 269.32 g/mol positions it optimally within the drug-like space, satisfying Lipinski's Rule of Five while maintaining sufficient structural complexity for selective target recognition [5] [6]. The topological polar surface area of 74.68 Ų suggests balanced membrane permeability characteristics, crucial for oral bioavailability [6].

Pharmacophore Modeling

Pharmacophore modeling for 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid involves the systematic identification and spatial arrangement of chemical features responsible for biological activity. The compound presents a well-defined pharmacophore map that encompasses both geometric and electronic requirements for target interaction [9] [10].

Essential Pharmacophore Elements

The primary pharmacophore features include:

Hydrogen Bond Acceptor Array: The sulfonyl oxygen atoms create a directional hydrogen bond accepting region that can engage with donor residues in target proteins [10] [11]. The spatial arrangement of these acceptors provides selectivity through precise geometric matching.

Aromatic Interaction Center: The benzoic acid ring system functions as an aromatic pharmacophore element capable of π-π stacking interactions and π-cation interactions with aromatic and positively charged amino acid residues [1] [12].

Hydrophobic Interaction Zones: The pyrrolidine ring and methyl substituent create distinct hydrophobic regions that can engage with nonpolar amino acid side chains, contributing to binding affinity and selectivity [7].

Ionic Interaction Site: The carboxylic acid group provides a negatively charged region under physiological conditions, enabling electrostatic interactions with positively charged residues [3].

Three-Dimensional Pharmacophore Mapping

Advanced pharmacophore modeling techniques reveal the spatial relationships between these functional elements. The distance between the carboxylic acid hydrogen bond donor and the sulfonyl acceptors creates a specific geometric constraint that defines target selectivity [10] [12]. The pyrrolidine ring's conformational flexibility allows for induced-fit binding while maintaining the core pharmacophore geometry.

Quantitative Pharmacophore Analysis

Structure-activity relationship studies indicate that modifications to the pharmacophore elements significantly impact biological activity. The pyrrolidine ring size optimization demonstrates how systematic structural variations can enhance binding affinity while maintaining selectivity [7]. The sulfonamide linkage provides an optimal balance between flexibility and conformational constraint.

Fragment-Based Design Considerations

Fragment-based drug design principles applied to 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid demonstrate how molecular complexity can be systematically built from smaller, high-efficiency binding fragments [13] [14] [15].

Fragment Identification and Validation

The compound can be deconstructed into distinct fragments, each contributing specific binding interactions:

- Benzoic Acid Fragment: Provides the core aromatic scaffold with carboxyl functionality

- Pyrrolidine Fragment: Contributes conformational flexibility and hydrophobic interactions

- Sulfonamide Linker: Bridges fragments while contributing hydrogen bonding capability

- Methyl Group: Provides steric bulk and lipophilic character

Fragment Efficiency Metrics

The compound demonstrates excellent fragment efficiency characteristics. With a molecular weight of 269.32 g/mol and favorable binding properties, it achieves a ligand efficiency index within the optimal range of 0.3-0.45 [15] [16]. This efficiency suggests that each heavy atom contributes meaningfully to target binding affinity.

Fragment Growing Strategies

The design exemplifies systematic fragment growing from a benzoic acid core. The sequential addition of the methyl group, sulfonamide linker, and pyrrolidine ring represents a methodical approach to optimizing binding affinity while maintaining drug-like properties [13] [14]. Each addition was guided by structure-activity relationship data and computational modeling predictions.

Fragment Optimization Principles

The compound satisfies the Rule of Three criteria essential for fragment-based design: molecular weight less than 300 Da, LogP less than 3, and fewer than three hydrogen bond donors and acceptors [15] [17]. These parameters ensure that the molecule retains the favorable properties of fragment starting points while providing sufficient complexity for selective binding.

Computational Modeling in Compound Development

Computational modeling has played a crucial role in the rational design and optimization of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid. Multiple theoretical approaches have been employed to predict and validate molecular properties, binding modes, and structure-activity relationships [18] [19].

Density Functional Theory Applications

DFT calculations have been instrumental in understanding the electronic structure and reactivity of the compound. B3LYP/6-31G* level calculations provide insights into charge distribution, frontier molecular orbitals, and electrostatic potential surfaces [20] [21]. These calculations reveal that the sulfonyl group exhibits significant electron-withdrawing character, influencing the acidity of the carboxylic acid and the electronic properties of the aromatic ring.

Molecular Dynamics Simulations

MD simulations have been employed to study the conformational behavior of the pyrrolidine ring and its impact on overall molecular geometry. These studies demonstrate that the five-membered ring adopts multiple conformations through pseudorotation, contributing to binding site adaptability [7]. The dynamic behavior of the sulfonamide linkage shows restricted rotation that maintains optimal orientation for hydrogen bonding.

Pharmacokinetic Predictions

ADMET property predictions using computational models indicate favorable absorption, distribution, metabolism, and excretion characteristics. The compound's calculated LogP of 1.478 suggests good membrane permeability, while the polar surface area of 74.68 Ų indicates balanced solubility properties [6]. Metabolic stability predictions highlight the pyrrolidine ring's resistance to oxidative metabolism.

Binding Mode Prediction

Molecular docking studies and binding mode predictions reveal the compound's preferred orientations within target binding sites. The carboxylic acid group consistently forms ionic interactions with basic residues, while the pyrrolidine ring occupies hydrophobic pockets [18] [19]. The sulfonamide linkage provides conformational flexibility that allows optimization of both polar and nonpolar interactions.

Quantum Mechanical Calculations

High-level quantum mechanical calculations provide detailed insights into bond lengths, angles, and electronic properties. These calculations confirm the planar geometry of the benzoic acid ring and reveal the tetrahedral geometry around the sulfonyl sulfur atom [20] [21]. The electron density distribution shows significant polarization of the sulfonamide bond, contributing to its hydrogen bonding capability.

Bioisosteric Replacement Strategies

Bioisosteric replacement strategies for 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid demonstrate how systematic structural modifications can modulate biological activity while maintaining essential pharmacophore elements [22] [23] [24].

Carboxylic Acid Bioisosteres

The carboxylic acid functionality can be replaced with bioisosteric groups that maintain similar hydrogen bonding and ionic interaction capabilities. Tetrazole rings provide equivalent acidic properties with enhanced metabolic stability [23] [25]. Hydroxamic acids offer alternative metal chelation properties while preserving hydrogen bonding patterns. Phosphonic acid derivatives maintain ionic character while altering pharmacokinetic properties.

Sulfonamide Modifications

The sulfonamide linkage presents opportunities for bioisosteric replacement that can modulate binding affinity and selectivity. Phosphonamide groups provide similar geometry with altered electronic properties [23] [26]. Carboxamide replacements reduce polarity while maintaining hydrogen bonding capability. Urea derivatives offer enhanced metabolic stability with modified binding kinetics.

Pyrrolidine Ring Alternatives

The pyrrolidine ring can be replaced with other five-membered heterocycles that maintain similar conformational properties. Tetrahydrofuran rings provide oxygen-for-nitrogen replacement, altering basicity and hydrogen bonding patterns [24] [26]. Thiazolidine rings introduce sulfur atoms that can engage in additional protein interactions. Oxazolidine derivatives combine oxygen and nitrogen functionalities for enhanced versatility.

Aromatic Ring Modifications

The benzoic acid ring system can be modified through bioisosteric replacement to optimize binding properties. Pyridine rings introduce nitrogen atoms that can participate in additional hydrogen bonding or coordination interactions [22] [26]. Thiophene rings provide sulfur-containing aromatics with altered electronic properties. Furan rings offer oxygen-containing alternatives with modified polarity characteristics.

Strategic Fluorine Incorporation

Fluorine substitution represents a particularly valuable bioisosteric strategy for this compound. The methyl group can be replaced with trifluoromethyl functionality to enhance lipophilicity and metabolic stability [23] [25]. Fluorine substitution on the aromatic ring can modulate electronic properties and binding affinity while maintaining overall molecular geometry.

Silicon-Carbon Bioisosterism

Recent advances in silicon-carbon bioisosterism offer novel replacement strategies for the methyl group and other carbon-containing functionalities. Silicon analogs can provide enhanced lipophilicity with altered pharmacokinetic properties [24]. The larger atomic radius of silicon creates subtle geometric changes that can improve binding selectivity while maintaining core pharmacophore elements.